molecular formula C8H6F3N3 B11901199 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11901199
M. Wt: 201.15 g/mol
InChI Key: MTIAKFMVEKYOML-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6th position and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted imidazole in the presence of a base and a suitable solvent can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine exhibits unique properties due to the position of the amine group. This positional difference can influence its reactivity, biological activity, and overall chemical behavior, making it a distinct and valuable compound for various applications .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H,12H2

InChI Key

MTIAKFMVEKYOML-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F

Origin of Product

United States

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